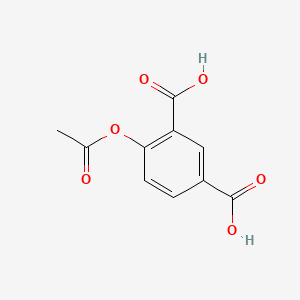
4-Acetoxyisophthalic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxyisophthalic Acid (also known as 4-Acetoxymethylbenzene-1,3-dicarboxylic acid ) is a chemical compound with the molecular formula C10H8O6 and a molecular weight of 224.17 g/mol . It belongs to the family of acetylsalicylic acids (commonly known as aspirin) and is categorized as an analgesic .
Aplicaciones Científicas De Investigación
Polymer Science Applications : 4-Acetoxyisophthalic Acid is used in the synthesis of poly(ester imides) and related polymers. These materials exhibit properties like high crystallinity and unique crystal structures, making them suitable for various industrial applications (Kricheldorf et al., 1993).
Pharmacological Properties : Studies have shown that hydroxy derivatives of isophthalic acid, like 4-Hydroxyisophthalic Acid, possess significant antipyretic (fever-reducing) and analgesic (pain-relieving) properties. This suggests potential applications in the development of new pharmaceuticals (Collier & Chesher, 1956).
Neuroprotective Potential : Research on 4-Hydroxyisophthalic Acid (a related compound) encapsulated in PLGA nanoparticles demonstrated antioxidant and neuroprotective capabilities. This has implications for treating oxidative stress-related neurodegenerative diseases (Ravikiran et al., 2021).
Material Science and Engineering : 4-Acetoxyisophthalic Acid is involved in the synthesis of aromatic polyesters with varied applications in material science, owing to their high thermal stability and specific molecular structures (Turner et al., 1994).
Antioxidant Properties : Studies have identified potent antioxidant properties in derivatives of isophthalic acid, which can be leveraged in health and wellness applications, particularly for combating oxidative stress (Srivastava et al., 2012).
Propiedades
IUPAC Name |
4-acetyloxybenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLSYRJOJYLSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxyisophthalic Acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)
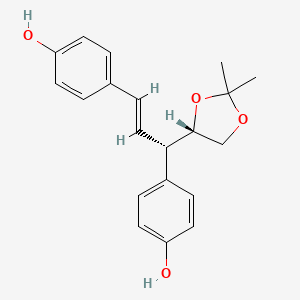
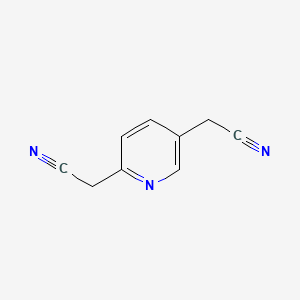
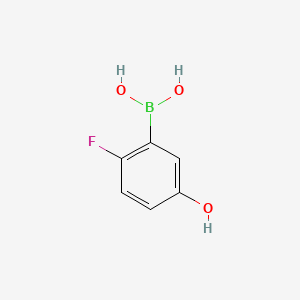
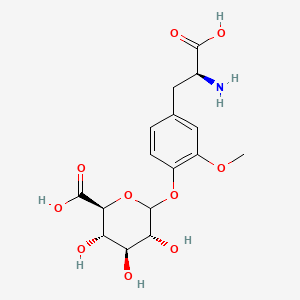
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
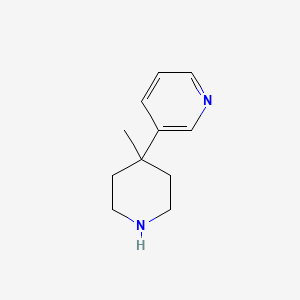
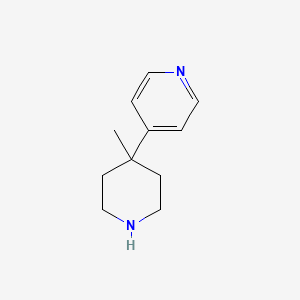
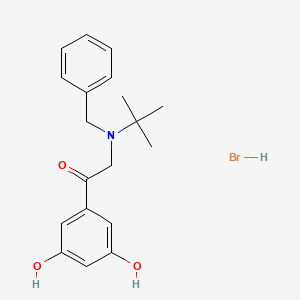
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)